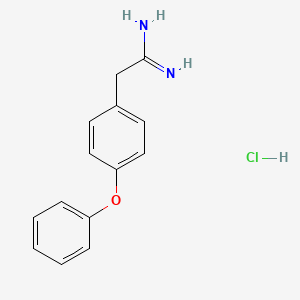
2-(4-Phenoxyphenyl)acetamidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenoxyphenyl)acetamidine hydrochloride is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as a biochemical reagent in various scientific studies.
准备方法
2-(4-Phenoxyphenyl)acetamidine hydrochloride is synthesized from 4-phenoxyphenylacetonitrile. The synthetic route involves the conversion of 4-phenoxyphenylacetonitrile to this compound through a series of chemical reactions. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
2-(4-Phenoxyphenyl)acetamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-(4-Phenoxyphenyl)acetamidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceutical compounds and the study of drug mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Phenoxyphenyl)acetamidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. By inhibiting MMPs, this compound can modulate various biological processes, including tissue remodeling and inflammation .
相似化合物的比较
2-(4-Phenoxyphenyl)acetamidine hydrochloride is unique in its structure and function compared to other similar compounds. Some similar compounds include:
4-Phenoxyphenylacetonitrile: A precursor in the synthesis of this compound.
2-(4-Phenoxyphenyl)ethanimidamide: Another derivative with similar chemical properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
生物活性
Overview
2-(4-Phenoxyphenyl)acetamidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 256.74 g/mol
- CAS Number : 42614301
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways.
- Neuroprotective Effects : In vitro studies indicate its potential in protecting neuronal cells from apoptosis induced by oxidative stress.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared to established antibiotics, showcasing a broad spectrum of activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential therapeutic application in inflammatory diseases.
Case Studies
-
Neuroprotective Effects in Alzheimer's Disease Models :
A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The treatment resulted in a significant reduction in cell death and oxidative stress markers compared to untreated controls. The IC50 values for cell viability were notably lower than those observed with common neuroprotective agents like curcumin.Treatment Cell Viability (%) IC50 (µM) Control 30 - Curcumin 50 11.09 Test Compound 80 3.18 -
Anti-allergic Potential :
In a murine model of allergic rhinitis, the compound was shown to significantly reduce symptoms such as nasal rubbing and sneezing. Histological analysis revealed decreased eosinophil infiltration in nasal tissues, suggesting a mechanism involving modulation of immune responses.
属性
IUPAC Name |
2-(4-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFCRWFRCIMPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













